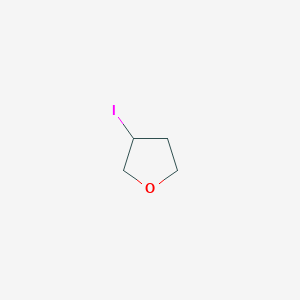

3-Iodotetrahydrofuran

Description

Propriétés

IUPAC Name |

3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622798 | |

| Record name | 3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121138-01-0 | |

| Record name | Tetrahydro-3-iodofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121138-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodotetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Iodination of Tetrahydrofuran: One common method involves the iodination of tetrahydrofuran using iodine and a suitable oxidizing agent.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization.

Industrial Production Methods: Industrial production of 3-iodotetrahydrofuran often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Iodotetrahydrofuran can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include tetrahydrofuran derivatives with various functional groups such as alcohols, nitriles, and amines.

Oxidation Products: Oxidation can yield products such as lactones, carboxylic acids, and aldehydes.

Applications De Recherche Scientifique

Chemistry: 3-Iodotetrahydrofuran is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the construction of various heterocyclic compounds .

Biology and Medicine: The compound has shown potential in inhibiting the protease activity of human immunodeficiency virus, making it a candidate for antiviral drug development . Additionally, it may have applications in treating hepatic steatosis .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients .

Mécanisme D'action

The mechanism of action of 3-iodotetrahydrofuran involves its ability to interact with specific molecular targets. For instance, its inhibitory effect on human immunodeficiency virus protease is due to its binding to the active site of the enzyme, preventing the cleavage of viral polyproteins . This interaction disrupts the viral replication process, thereby reducing the viral load in infected individuals.

Comparaison Avec Des Composés Similaires

3-Chloro-tetrahydrofuran

- Molecular Formula : C₄H₇ClO

- Molecular Weight : 106.55 g/mol

- Key Properties: Kovats Retention Index (RI) on non-polar columns: 755–760 (isothermal conditions) . Lower molecular weight and smaller substituent (Cl vs. I) result in higher volatility compared to 3-Iodotetrahydrofuran.

- Reactivity : The chloro group participates in nucleophilic substitution (Sₙ2) reactions but is less reactive in radical processes compared to iodine.

- Applications : Used as an intermediate in chromatography and small-molecule synthesis .

3-Hydroxytetrahydrofuran

- Molecular Formula : C₄H₈O₂

- Molecular Weight : 88.11 g/mol

- Key Properties :

- Boiling Point: 234.8°C

- Density: 1.15 g/cm³

- Polar hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

- Reactivity : The hydroxyl group undergoes oxidation, esterification, and etherification.

- Applications : Valuable in pharmaceutical synthesis (e.g., prodrugs) and polymer chemistry. Requires stringent safety protocols (e.g., glovebox use) due to irritancy .

Tetrahydrofuran-3-carboxylic Acid

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- Key Properties :

- Carboxylic acid group introduces acidity (pKa ~4–5) and reactivity toward amide/ester formation.

- Reactivity : Participates in condensation reactions and serves as a building block for peptidomimetics.

- Applications : Used in drug discovery and materials science .

3-Aminotetrahydrofuran

- Molecular Formula: C₄H₉NO

- Molecular Weight : 87.12 g/mol

- Key Properties: Amino group enhances nucleophilicity, enabling imine formation and Mannich reactions.

- Reactivity : Reacts with carbonyl compounds and alkyl halides.

- Applications : Key intermediate in bioactive molecule synthesis (e.g., antiviral agents) .

3-Methyltetrahydrofuran

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Key Properties: Non-polar methyl group reduces solubility in water but improves compatibility with hydrophobic solvents. Boiling Point: ~80–85°C (estimated).

- Applications : Solvent in green chemistry and alternative to tetrahydrofuran (THF) in Grignard reactions .

3-Cyanotetrahydrofuran (Tetrahydrofuran-3-carbonitrile)

Activité Biologique

3-Iodotetrahydrofuran (3-ITHF) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis of this compound

The synthesis of 3-ITHF typically involves the iodination of tetrahydrofuran (THF). The process can be achieved through various methods, including:

- Electrophilic iodination : This method utilizes iodine monochloride (ICl) in the presence of a Lewis acid to facilitate the substitution reaction on the THF ring.

- Nucleophilic substitution : Using iodide salts with appropriate leaving groups can also yield 3-ITHF effectively.

Antiviral Properties

Research indicates that compounds derived from tetrahydrofuran structures exhibit significant antiviral activities. For example, derivatives similar to 3-ITHF have been explored as potential inhibitors of HIV-1 protease. In a study, a series of hexahydrofuropyran-derived compounds demonstrated strong inhibitory effects against HIV-1 protease, with some exhibiting IC50 values as low as 0.5 nM .

Enzyme Inhibition

The biological activity of 3-ITHF can be attributed to its ability to form hydrogen bonds with enzyme residues. For instance, studies have shown that tetrahydrofuran derivatives interact favorably with the active sites of various enzymes, enhancing their inhibitory potency. The presence of cyclic ether oxygens in these compounds is crucial for their binding affinity and overall activity .

Case Study 1: HIV Protease Inhibition

A notable case study focused on the design and synthesis of potent HIV-1 protease inhibitors based on tetrahydrofuran scaffolds. Inhibitor 35a , which incorporates a THF moiety, exhibited a remarkable K_i value of 2.7 pM and an IC50 of 0.5 nM in MT-2 human T-lymphoid cells exposed to HIV-1 LAI. This highlights the effectiveness of THF derivatives in antiviral applications .

| Compound | K_i Value (pM) | IC50 (nM) | Activity |

|---|---|---|---|

| 35a | 2.7 | 0.5 | High |

| 35c | 1.43 | 8.0 | Moderate |

| 35d | - | - | Low |

Case Study 2: Toxicological Assessment

In terms of safety and toxicity, studies have evaluated the long-term exposure effects of 3-ITHF using animal models. The findings suggest that while acute toxicity is minimal, chronic exposure may lead to irritation but does not significantly impact health as per EC Directives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodotetrahydrofuran, and how do reaction conditions influence regioselectivity?

- Methodological Answer : this compound is typically synthesized via iodination of tetrahydrofuran derivatives. Key methods include:

- Electrophilic iodination using iodine monochloride (ICl) in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) to minimize side reactions .

- Radical-mediated iodination with iodine and a peroxide initiator (e.g., benzoyl peroxide) in THF, requiring inert atmospheres to prevent oxidation .

- Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on tetrahydrofuran favor iodination at the less hindered C3 position .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic iodination | ICl | 65–75 | ≥95 | |

| Radical iodination | I₂ + peroxide | 50–60 | 90–95 |

Q. How can researchers characterize this compound’s structural and spectral properties?

- Methodological Answer : Use a combination of techniques:

- Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–I bond ≈ 2.10 Å) and confirm stereochemistry .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (tetrahydrofuran ring protons) and δ 2.5–3.0 ppm (iodine-adjacent protons) .

- ¹³C NMR : C3 (iodinated carbon) appears at ~85 ppm due to iodine’s electronegativity .

- Raman/IR spectroscopy : C–I stretching vibrations at 500–550 cm⁻¹ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as iodinated compounds may release toxic HI gas under decomposition .

- Waste disposal : Collect halogenated waste separately and treat with sodium thiosulfate to neutralize iodine residues .

Advanced Research Questions

Q. How can mechanistic studies differentiate between radical vs. polar pathways in this compound synthesis?

- Methodological Answer :

- Radical trapping experiments : Add TEMPO (a radical scavenger); reduced yield indicates radical involvement .

- Kinetic isotope effects (KIE) : A high KIE (>2) suggests a polar transition state (e.g., iodonium ion intermediate) .

- Computational modeling : Density Functional Theory (DFT) calculations compare activation energies for radical vs. ionic pathways .

Q. How to address contradictory NMR data for this compound in different solvents?

- Methodological Answer :

- Solvent effects : Polar solvents (e.g., DMSO) may induce conformational changes, altering chemical shifts. Compare data in CDCl₃ vs. DMSO-d₆ .

- Variable-temperature NMR : Monitor signal splitting at low temperatures to assess rotational barriers around the C–I bond .

- Cross-validate with X-ray data : Resolve ambiguities using crystallographic bond angles and torsion parameters .

Q. What strategies optimize enantioselective synthesis of (R)- and (S)-3-Iodotetrahydrofuran?

- Methodological Answer :

- Chiral catalysts : Use Sharpless-type ligands (e.g., BINOL) with iodine sources to induce asymmetry .

- Kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to separate enantiomers .

- HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to determine enantiomeric excess (ee) ≥98% .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Source evaluation : Prioritize studies from EPA’s IRIS database over non-peer-reviewed sources .

- Dose-response analysis : Compare LD₅₀ values across species (e.g., rat vs. mouse) to assess interspecies variability .

- Metabolite identification : Use LC-MS to detect iodine-containing metabolites, which may explain toxicity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.